2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
Overview
Description
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl. As a polybrominated biphenyl, this compound is resistant to degradation in the environment . It can persist in the environment for extended periods, leading to potential bioaccumulation in organisms. The use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment .
Biochemical Analysis
Biochemical Properties
The high number of bromine atoms in 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl imparts unique physical and chemical properties, such as high thermal stability and lipophilicity These properties are central to its mechanism of action
Cellular Effects
Its lipophilic nature suggests that it may accumulate in lipid-rich tissues and potentially disrupt cellular processes
Molecular Mechanism
Its high thermal stability and lipophilicity suggest that it may interact with lipid membranes or other hydrophobic sites within cells
Dosage Effects in Animal Models
Given its persistence in the environment and potential for bioaccumulation , it is crucial to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Its lipophilic nature suggests that it may interact with lipid transporters or binding proteins .
Chemical Reactions Analysis
2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogen exchange reagents like sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl has several scientific research applications:
Comparison with Similar Compounds
2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is unique due to its high degree of bromination, which imparts specific chemical and physical properties. Similar compounds include:
2,2’,3,3’,4,4’,5,5’,6-Decabromobiphenyl: This compound has one more bromine atom and is also used as a flame retardant.
2,2’,3,3’,4,4’,5,5’,6-Octabromobiphenyl: With one less bromine atom, this compound has slightly different properties and applications.
These similar compounds share the general structure of polybrominated biphenyls but differ in their degree of bromination, which affects their reactivity, toxicity, and environmental persistence .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLERKXRXNDBTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219340 | |
Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-62-2 | |
Record name | 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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